molecular formula C11H15N5O4 B14782967 (3R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol

(3R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol

Cat. No.: B14782967
M. Wt: 281.27 g/mol
InChI Key: PASOFFRBGIVJET-JRXMVUSHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (3R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol is a nucleoside analog. Nucleosides are molecules that form the building blocks of nucleic acids, such as DNA and RNA. This particular compound is structurally related to adenosine, a naturally occurring nucleoside, and plays a significant role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol involves several steps. One common method includes the glycosylation of a purine base with a protected sugar derivative, followed by deprotection to yield the desired nucleoside. The reaction conditions typically involve the use of strong acids or bases, and the process may require several purification steps to achieve high purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated equipment. The process is optimized for yield and purity, with stringent quality control measures in place. The use of biocatalysts and environmentally friendly solvents is becoming more common in industrial settings to reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can undergo reduction reactions to form various derivatives.

    Substitution: The amino group can participate in substitution reactions to form different nucleoside analogs.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions include various nucleoside analogs with altered functional groups, which can have different biological activities.

Scientific Research Applications

Chemistry

In chemistry, (3R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol is used as a precursor for the synthesis of other nucleoside analogs. It is also used in studies of nucleic acid chemistry and enzymology.

Biology

In biological research, this compound is used to study the mechanisms of nucleic acid replication and repair. It is also used in the development of molecular probes for detecting specific nucleic acid sequences.

Medicine

In medicine, nucleoside analogs derived from this compound are used as antiviral and anticancer agents. They work by inhibiting the replication of viral DNA or interfering with the synthesis of cancer cell DNA.

Industry

In the pharmaceutical industry, this compound is used in the development of new drugs. It is also used in the production of diagnostic reagents and molecular biology kits.

Mechanism of Action

The mechanism of action of (3R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol involves its incorporation into nucleic acids. Once incorporated, it can inhibit the activity of enzymes involved in DNA and RNA synthesis, leading to the termination of nucleic acid chains. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with similar structure.

    2’,3’-Dideoxyadenosine: A nucleoside analog used as an antiviral agent.

    Vidarabine: An antiviral nucleoside analog.

Uniqueness

What sets (3R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol apart from these similar compounds is its unique combination of functional groups, which allows it to participate in a wider range of chemical reactions. This versatility makes it a valuable tool in both research and industrial applications.

Properties

Molecular Formula

C11H15N5O4

Molecular Weight

281.27 g/mol

IUPAC Name

(3R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol

InChI

InChI=1S/C11H15N5O4/c1-11(19)7(18)5(2-17)20-10(11)16-4-15-6-8(12)13-3-14-9(6)16/h3-5,7,10,17-19H,2H2,1H3,(H2,12,13,14)/t5?,7?,10?,11-/m1/s1

InChI Key

PASOFFRBGIVJET-JRXMVUSHSA-N

Isomeric SMILES

C[C@]1(C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O)O

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O)O

Origin of Product

United States

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